molecular formula C37H40N4O5 B064143 TIPP-psi CAS No. 159992-07-1

TIPP-psi

Cat. No.: B064143
CAS No.: 159992-07-1
M. Wt: 620.7 g/mol
InChI Key: RPKMHCAOERKVEC-DYTOPAQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TIPPpsi involves multiple steps, starting from the appropriate amino acids and incorporating them into a peptide chain. The process typically includes:

Industrial Production Methods

Industrial production of TIPPpsi would likely follow similar synthetic routes but on a larger scale. This would involve:

Chemical Reactions Analysis

Types of Reactions

TIPPpsi undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

TIPPpsi has a wide range of applications in scientific research:

Mechanism of Action

TIPPpsi exerts its effects by selectively binding to the delta opioid receptor. This binding inhibits the receptor’s activity, blocking the effects of endogenous opioids. The molecular targets include the delta opioid receptor, and the pathways involved are primarily related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TIPPpsi is unique due to its high selectivity for the delta opioid receptor and its potent antagonist properties. This makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

159992-07-1

Molecular Formula

C37H40N4O5

Molecular Weight

620.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1

InChI Key

RPKMHCAOERKVEC-DYTOPAQESA-N

SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)CN[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O

Synonyms

H-Tyr-Tic-psi(CH2NH)Phe-Phe-OH
TIPP(psi)
tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine

Origin of Product

United States

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